5-fluoro-4aH-3,1-benzoxazine-2,4-dione
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Overview
Description
5-fluoro-4aH-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol . It is also known by its IUPAC name, 5-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione . This compound is a derivative of benzoxazine and contains a fluorine atom at the 5-position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of 5-fluoroisatoic anhydride with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the desired product formation . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely . The purification steps are also scaled up, using industrial-scale chromatography or crystallization techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
5-fluoro-4aH-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position enhances its reactivity and allows it to interact with enzymes and receptors in biological systems . The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-4aH-3,1-benzoxazine-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.
5-bromo-4aH-3,1-benzoxazine-2,4-dione: Contains a bromine atom at the 5-position.
5-iodo-4aH-3,1-benzoxazine-2,4-dione: Contains an iodine atom at the 5-position.
Uniqueness
The presence of the fluorine atom in 5-fluoro-4aH-3,1-benzoxazine-2,4-dione imparts unique chemical properties, such as increased reactivity and stability .
Properties
Molecular Formula |
C8H4FNO3 |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
5-fluoro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H |
InChI Key |
ULSKCGGRCHCPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2C(=C1)F |
Origin of Product |
United States |
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